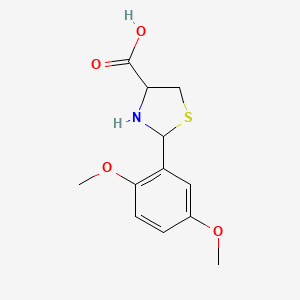

4-(Benzyloxy)-2-tert-butylphenol

Vue d'ensemble

Description

4-(Benzyloxy)-2-tert-butylphenol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Kinetics and Transformation in Environmental Processes

4-tert-butylphenol (4-tBP), a close derivative of 4-(Benzyloxy)-2-tert-butylphenol, has been extensively studied for its environmental persistence and possible toxic effects. The transformation of 4-tBP through the ferrate (VI) oxidation process suggests a potential pathway for dealing with phenol-contaminated waters. This research highlights the interaction of 4-tBP with various ions and compounds in water, leading to its transformation into various products through reactions such as oxygen atom transfer and benzene ring-opening (Zheng et al., 2020).

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Studies have been conducted on the environmental presence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include derivatives like this compound. These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Research indicates potential human exposure pathways and suggests some SPAs may have harmful effects such as hepatic toxicity and endocrine disruption (Liu & Mabury, 2020).

Synthetic Phenolic Antioxidants in Municipal Sewage Sludge

A study on municipal sewage sludge in China reveals the presence of various SPAs, including analogs of this compound. The research provides insight into the occurrence, composition profiles, and removal efficiencies of these compounds in wastewater treatment processes (Liu et al., 2015).

Photodegradation Studies

The photodegradation of 4-tert-butylphenol (4-t-BP), closely related to this compound, in natural water bodies has been investigated. This study focuses on its transformation in photo-initiated degradation processes, identifying the degradation mechanism and the formation of various by-products (Wu et al., 2016).

Catalytic Oxidation of Phenols

Research on dirhodium caprolactamate-catalyzed phenol oxidations, involving substrates similar to this compound, sheds light on the catalyst's efficiency and selectivity. The study discusses the transformation of para-substituted phenols into various products, providing valuable insights into the mechanistic aspects of these reactions (Ratnikov et al., 2011).

Mécanisme D'action

Target of Action

It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

The compound’s potential to participate in free radical reactions and Suzuki–Miyaura cross-coupling reactions suggests that it could induce significant changes at the molecular level.

Action Environment

It’s known that the stability and reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other reactive species .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can act as proton donors, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, 4-(Benzyloxy)-2-tert-butylphenol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The precise mechanism of action for this compound remains partially elusive . It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, this compound can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

Propriétés

IUPAC Name |

2-tert-butyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBOAJKGEXKOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

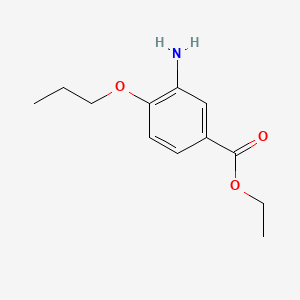

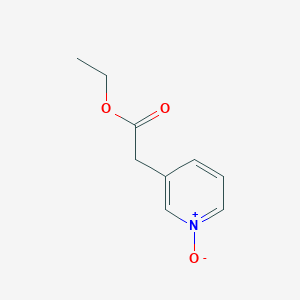

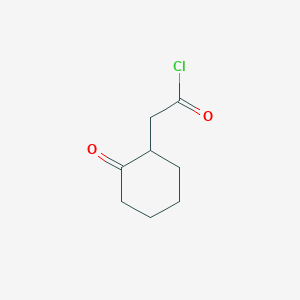

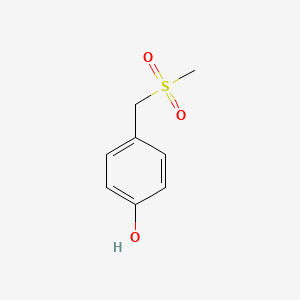

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

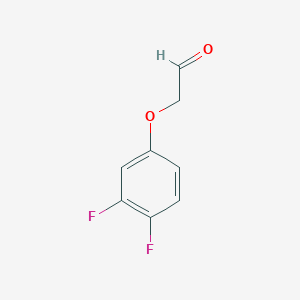

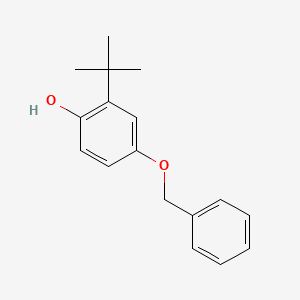

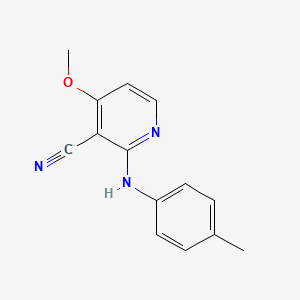

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)